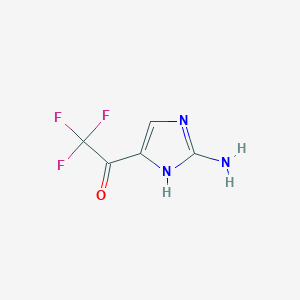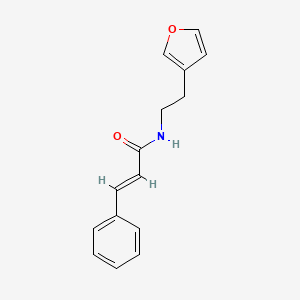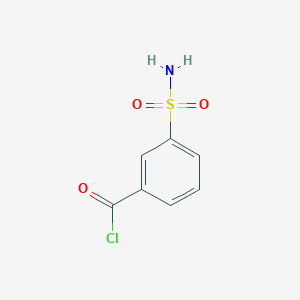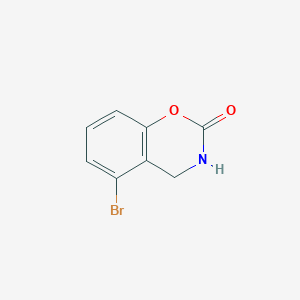
1-(2-Amino-1H-imidazol-5-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Amino-1H-imidazol-5-yl)ethanone” is a chemical compound with the CAS Number: 67560-27-4 . It has a molecular weight of 125.13 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “1-(2-Amino-1H-imidazol-5-yl)ethanone” is 1S/C5H7N3O/c1-3(9)4-2-7-5(6)8-4/h2H,1H3,(H3,6,7,8) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The melting point of “1-(2-Amino-1H-imidazol-5-yl)ethanone” is between 210-215°C . It’s a powder at room temperature .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Imidazole derivatives, including compounds like 1-(2-Amino-1H-imidazol-5-yl)-2,2,2-trifluoroethanone, have been studied for their potential as corrosion inhibitors. For example, amino acids based corrosion inhibitors, closely related to the compound , have demonstrated effective corrosion inhibition on mild steel. These inhibitors function by forming a protective film on the metal surface, significantly enhancing its resistance to corrosion (Srivastava et al., 2017).
Synthesis of Nitrogen-Rich Compounds
Research has focused on the synthesis of nitrogen-rich compounds using imidazole and related molecules. These compounds find applications in areas like gas generators, where their high energy content and positive heats of formation are advantageous (Srinivas et al., 2014).
Antifungal and Antibacterial Activity
Imidazole derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. Compounds such as 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have shown promising activity against various bacterial and fungal strains, highlighting the potential of such compounds in developing new antimicrobial agents (Sujatha et al., 2019).
Catalysis and Synthesis
Imidazole-based compounds are valuable in catalysis, particularly in reactions involving C-N bond formation. They have been utilized in ruthenium(II) complexes to catalyze such reactions efficiently under solvent-free conditions, demonstrating their versatility and efficiency in organic synthesis (Donthireddy et al., 2020).
Eco-Friendly Corrosion Inhibition
Imidazole derivatives are also investigated as eco-friendly corrosion inhibitors for steel in acidic solutions. Their effectiveness is attributed to their adsorption on steel surfaces, forming a protective barrier against corrosion (Yadav et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-amino-1H-imidazol-5-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)3(12)2-1-10-4(9)11-2/h1H,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXIFYQSCMFPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-ethoxyphenyl)-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2870084.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B2870085.png)

![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-fluorobenzyl sulfide](/img/structure/B2870091.png)

![Methyl 2-[[1-(2,2-difluoroethyl)-3-methylpyrazol-4-yl]amino]acetate](/img/structure/B2870095.png)
![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2870097.png)

![N-(3,4-dimethylphenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2870099.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2870103.png)
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2870104.png)